1-(2-fluorophenyl)-4-(3-iodobenzoyl)piperazine
Description
1-(2-Fluorophenyl)-4-(3-iodobenzoyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group and an iodinated benzoyl group attached to a piperazine ring
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(3-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FIN2O/c18-15-6-1-2-7-16(15)20-8-10-21(11-9-20)17(22)13-4-3-5-14(19)12-13/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEDLWKNXORDSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-4-(3-iodobenzoyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-fluorobenzene and a suitable leaving group.
Attachment of the Iodobenzoyl Group: The iodinated benzoyl group can be attached through an acylation reaction using 3-iodobenzoyl chloride and the piperazine derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-4-(3-iodobenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the iodinated benzoyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodinated benzoyl group can be replaced with other functional groups using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
1-(2-Fluorophenyl)-4-(3-iodobenzoyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-4-(3-iodobenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance the compound’s ability to interact with biological membranes, while the iodinated benzoyl group can facilitate binding to specific enzymes or receptors. These interactions can lead to the modulation of cellular processes, such as inhibition of enzyme activity or disruption of cellular signaling pathways.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-4-(3-iodobenzoyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Fluorophenyl)-4-(3-chlorobenzoyl)piperazine: Similar structure but with a chlorinated benzoyl group instead of an iodinated one.
1-(2-Fluorophenyl)-4-(3-bromobenzoyl)piperazine: Contains a brominated benzoyl group, offering different reactivity and biological properties.
1-(2-Fluorophenyl)-4-(3-methylbenzoyl)piperazine: Features a methyl group, which can influence its chemical and biological behavior.
The uniqueness of this compound lies in the presence of the iodinated benzoyl group, which can impart distinct reactivity and potential biological activities compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
